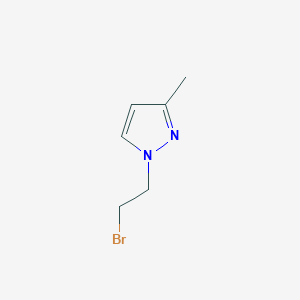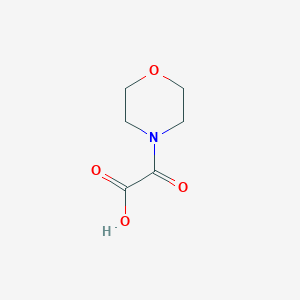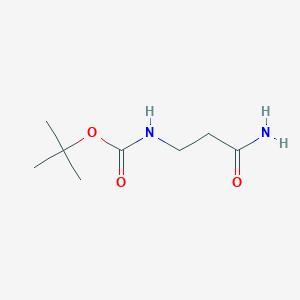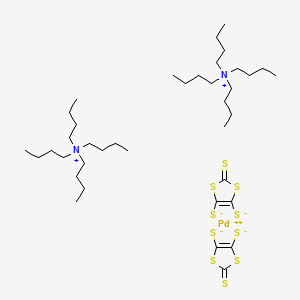
1-(2-bromoethyl)-3-methyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-bromoethyl)-3-methyl-1H-pyrazole is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. The presence of a bromoethyl group at the 1-position and a methyl group at the 3-position on the pyrazole ring is specific to this compound. Pyrazole derivatives are known for their diverse biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the cyclization of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For instance, the synthesis of 3,5-diaryl-1H-pyrazoles can be achieved from aryl methyl ketones via Claisen condensation with aromatic esters followed by cyclization with hydrazine monohydrate . Another effective route for the synthesis of substituted pyrazoles is the 3+2 annulation method, as demonstrated in the preparation of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate . Although the specific synthesis of 1-(2-bromoethyl)-3-methyl-1H-pyrazole is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be elucidated using techniques such as X-ray diffraction, NMR spectroscopy, and DFT calculations. For example, the X-ray structure of 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide shows that it crystallizes in the monoclinic P21/c space group with significant N–H⋯O and C–H⋯O hydrogen bonds . Similarly, the structure of 3-(benzo[d][1,3]dioxol-5-yl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was confirmed by single crystal X-ray diffraction studies . These studies provide insights into the molecular conformation and intermolecular interactions of pyrazole derivatives.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including electrophilic substitution, nucleophilic substitution, and cycloaddition reactions. The reactivity of the bromoethyl group in 1-(2-bromoethyl)-3-methyl-1H-pyrazole could allow for further functionalization, such as in metalation reactions or transition-metal-catalyzed cross-coupling reactions . The presence of the bromo group also suggests potential for the compound to act as a precursor for condensed systems involving a ring-oxygen atom.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the presence of substituents can affect the compound's solubility, melting point, and stability. The bromoethyl and methyl groups on 1-(2-bromoethyl)-3-methyl-1H-pyrazole are likely to influence its physical properties, such as boiling point and density, as well as its chemical reactivity. The compound's spectroscopic data, including NMR and IR spectra, can provide further information on its chemical environment and the nature of its substituents .
Applications De Recherche Scientifique
Electrocatalytic Applications
- Electro-catalyzed Synthesis of Pyrazole Derivatives : A study described the synthesis of 1,4-dihydropyrano[2,3-c]pyrazole derivatives using an electrocatalytic method. This involves a one-pot, three-component condensation process, highlighting the compound's utility in green chemistry and organic synthesis (Vafajoo et al., 2015).
Chemical Properties and Reactions
Photoinduced Tautomerization Studies : Research on 2-(1H-pyrazol-5-yl)pyridine and its derivatives, including 2-(3-bromo-1H-pyrazol-5-yl)pyridine, demonstrated various photoreactions such as excited-state intramolecular and intermolecular double-proton transfer. This shows the compound's relevance in studying photochemical processes (Vetokhina et al., 2012).
X-Ray Supramolecular Structure Analysis : A study focused on the molecular and supramolecular structures of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-one isomers, obtained through oxidative cyclization. This research contributes to the understanding of molecular conformations and interactions in pyrazole derivatives (Padilla-Martínez et al., 2011).
Biological and Medicinal Applications
Antimicrobial Activity : Pyrazole derivatives, including those synthesized from 4-(2-bromoacetyl)-5-methyl-1-phenyl-3-phenylcarbamoyl-1H-pyrazole, have shown promising antimicrobial properties. This suggests their potential in developing new therapeutic agents, especially antifungals (Farag et al., 2008).
Synthesis of Novel Antimicrobial Agents : Another study involved synthesizing novel pyrazolyltriazole and dihydropyrazolylthiazole derivatives, demonstrating significant antimicrobial activities against various microorganisms. This highlights the compound's role in creating new antimicrobial agents (Abdel-Wahab et al., 2017).
Agent Defeat Weapons : Research into the synthesis of energetic N,N'-ethylene-bridged polyiodoazoles using 1-(2-bromoethyl)-5-aminotetrazole revealed potential applications in creating new biocides and agent defeat weapons (Zhao et al., 2017).
Synthesis and Catalysis
- Ferrocenylpyrazolyl Palladium Complexes : A study explored the use of ferrocenylpyrazolyl palladium complexes, including ethyl-1-(2-bromoethyl)-3-ferrocenyl-1H-pyrazole-5-carboxylate, as catalysts for polymerizing 1-heptene and 1-octene to highly branched polyolefins. This research is significant for the field of catalysis and polymer synthesis (Obuah et al., 2014).
Mécanisme D'action
Target of Action
Bromoethyl compounds are generally known to interact with various enzymes and receptors in the body .
Mode of Action
Bromoethyl compounds typically act through electrophilic substitution reactions . In these reactions, the electrophile (the bromoethyl group in this case) forms a sigma-bond with the target molecule, generating a positively charged intermediate. This intermediate then undergoes further reactions, leading to the final product .
Biochemical Pathways
Bromoethyl compounds are known to participate in various biochemical reactions, including electrophilic aromatic substitution . This process can influence a variety of biochemical pathways, depending on the specific targets of the compound.
Propriétés
IUPAC Name |
1-(2-bromoethyl)-3-methylpyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2/c1-6-2-4-9(8-6)5-3-7/h2,4H,3,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNQHQMRXJRIOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)CCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60587968 |
Source


|
| Record name | 1-(2-Bromoethyl)-3-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60587968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-bromoethyl)-3-methyl-1H-pyrazole | |
CAS RN |
724704-85-2 |
Source


|
| Record name | 1-(2-Bromoethyl)-3-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60587968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B1283633.png)
![Spiro[3.5]nonan-7-one](/img/structure/B1283637.png)






